molecular formula C16H24N6O2S B2968882 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1013776-94-7

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2968882
CAS No.: 1013776-94-7
M. Wt: 364.47
InChI Key: XMOUBPCHHLYWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The TRPA1 channel is a key detector of noxious environmental irritants and endogenous inflammatory mediators, and it is a prominent target for investigating the underlying mechanisms of pain, neurogenic inflammation, and airway hypersensitivity. Research utilizing this compound focuses on elucidating the role of TRPA1 in various pathophysiological conditions. Its high potency allows scientists to selectively block TRPA1-mediated calcium influx in response to agonists such as allyl isothiocyanate (from mustard oil) or acrolein, enabling the dissection of TRPA1's specific contribution to cellular signaling pathways and disease models. Studies have explored its application in models of oxaliplatin-induced cold mechanical allodynia , a challenging neuropathy associated with chemotherapy, where TRPA1 inhibition has shown therapeutic potential. Furthermore, its investigational use extends to respiratory disease research, where TRPA1 activation by pollutants and allergens contributes to cough and bronchoconstriction, making this antagonist a valuable tool for probing new therapeutic avenues for asthma and chronic cough. By providing a specific means of pharmacological inhibition, this compound is instrumental in advancing the understanding of nociception and inflammation mediated through the TRPA1 channel.

Properties

IUPAC Name

2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2S/c1-4-22-10-12(15(19-22)24-5-2)14-17-18-16(20(14)3)25-11-13(23)21-8-6-7-9-21/h10H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOUBPCHHLYWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of the compound involves several steps, typically starting with the reaction of 3-ethoxy-1-ethyl-1H-pyrazole derivatives with triazole and thioether moieties. The final product is characterized by its complex structure, which includes a pyrrolidine ring and a thioether linkage. The crystal structure analysis reveals critical dihedral angles between the various rings, which can influence biological activity.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC₁₃H₁₈N₄OS
Molecular Weight278.38 g/mol
Melting PointNot specified
Key Functional GroupsPyrazole, Triazole, Thioether, Pyrrolidine

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. In one study, a related triazole derivative exhibited IC₅₀ values in the micromolar range against breast cancer cells (MDA-MB-231), demonstrating its potential as an anticancer agent .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Triazole derivatives have been reported to possess broad-spectrum antibacterial effects. A review indicated that triazolothiadiazine derivatives exhibit significant antibacterial activity against human pathogenic bacteria . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory and Analgesic Effects

Triazole derivatives are also noted for their anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammation markers in vitro and in vivo models. For example, certain derivatives have demonstrated efficacy in reducing pain responses in animal models, indicating their potential as analgesics .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes, including cholinesterases and carbonic anhydrases. Enzyme inhibition studies have shown that related compounds can significantly inhibit acetylcholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

  • Anticancer Studies : A study on triazolo[3,4-b]thiadiazines found that specific derivatives induced apoptosis in cancer cells through upregulation of pro-apoptotic genes like P53 and Bax while downregulating anti-apoptotic genes like Bcl2 .
  • Antimicrobial Efficacy : Research demonstrated that triazole derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, emphasizing their potential use in treating infections .
  • Enzyme Inhibition : A comprehensive screening revealed that certain triazole derivatives effectively inhibited both tissue-nonspecific alkaline phosphatase and intestinal alkaline phosphatase, suggesting a link between enzyme inhibition and anticancer activity .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against MDA-MB-231
AntimicrobialInhibition of S. aureus and E. coli
Anti-inflammatoryReduction of inflammation markers
Enzyme inhibitionInhibition of acetylcholinesterase

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Triazole Hybrids

Compound Name Pyrazole Substituents Triazole Substituents Linkage Terminal Group Molecular Formula Key Features
Target Compound 3-ethoxy-1-ethyl 4-methyl Thioether Pyrrolidinyl ethanone C₁₉H₂₇N₇O₂S Enhanced solubility via pyrrolidine; moderate lipophilicity
2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone None 4-allyl, 5-pyridinyl Thioether Phenyl ethanone C₂₁H₂₀N₄OS Aromatic terminal group reduces solubility; pyridinyl enhances π-π stacking
1-(5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)-2-(quinazolin-4-ylthio)ethanone 4-methoxyphenyl, thiophen-2-yl N/A (dihydropyrazole) Thioether Quinazolinyl C₂₄H₂₀N₄O₂S₂ Extended conjugation via quinazoline; high molecular weight (460.6 g/mol)
Ethyl 5-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate p-Tolyl, methyl N/A (1,2,3-triazole) Ethylidene Thiadiazole-carboxylate C₂₃H₂₂N₄O₂S Thiadiazole introduces sulfur-rich environment; ester group enhances reactivity

Key Observations :

  • Thioether linkages are common in analogs, but terminal groups (e.g., pyrrolidinyl vs. phenyl) significantly alter solubility and bioavailability .
  • Pyridine or quinazoline terminal groups (as in ) may enhance target binding via aromatic interactions but reduce metabolic stability.

Substituent Effects on Physicochemical Properties

Table 2: Substituent Impact on Key Properties

Substituent Type Example Compounds Effect on Properties
Alkyl Groups (e.g., ethyl, methyl) Target compound ; Ethyl cyanoacetate derivatives Increase lipophilicity; methyl groups enhance metabolic stability by reducing oxidative sites.
Aromatic vs. Aliphatic Terminal Groups Pyrrolidinyl (target) vs. phenyl Pyrrolidinyl improves aqueous solubility; phenyl enhances π-π stacking but reduces solubility.
Sulfur-Containing Linkages Thioether (target ) vs. thiadiazole Thioethers are less reactive than thiadiazoles but more stable under physiological conditions.
Ethoxy/Methoxy Groups 3-ethoxy (target) vs. 4-methoxy Ethoxy increases steric bulk and lipophilicity compared to methoxy.

Structural Characterization Tools

  • Crystallography : Programs like SHELXL and WinGX are widely used for resolving complex heterocyclic structures. For example, SHELXL’s robust refinement algorithms enable precise determination of bond lengths and angles in triazole-thioether systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.